Oxomemazine hydrochloride

概要

説明

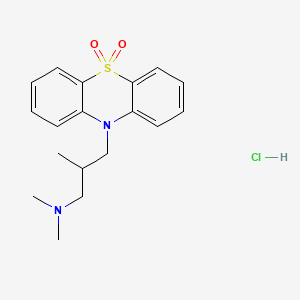

Oxomemazine hydrochloride is a phenothiazine derivative antihistamine primarily used in the treatment of allergies and cough. It is known for its sedative and anticholinergic properties, making it effective in alleviating symptoms associated with allergic reactions and respiratory conditions .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of oxomemazine hydrochloride involves the reaction of 3-(5,5-dioxido-10H-phenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine with hydrochloric acid. The process typically includes the following steps:

Formation of the Phenothiazine Core: The phenothiazine core is synthesized through the cyclization of diphenylamine with sulfur.

Substitution Reaction: The phenothiazine core undergoes a substitution reaction with 3-chloropropylamine to form 3-(10H-phenothiazin-10-yl)propan-1-amine.

Oxidation: The resulting compound is oxidized to introduce the sulfone group, forming 3-(5,5-dioxido-10H-phenothiazin-10-yl)propan-1-amine.

Quaternization: The final step involves the quaternization of the amine group with trimethylamine, followed by the addition of hydrochloric acid to form this compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. Techniques such as high-performance liquid chromatography (HPLC) and spectrophotometry are employed for quality control and analysis .

化学反応の分析

Types of Reactions: Oxomemazine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfone group back to the sulfide form.

Substitution: The phenothiazine core allows for substitution reactions at the aromatic rings.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Sulfides.

Substitution Products: Halogenated or alkylated phenothiazine derivatives

科学的研究の応用

Oxomemazine hydrochloride is a phenothiazine derivative with antihistamine and anticholinergic properties . It is used for treating allergies and relieving coughs . As a histamine H₁-receptor antagonist and potential M1 receptor ligand, this compound is effective for symptomatic relief, especially for non-productive nighttime coughs .

Chemical and Physical Properties

this compound has a molecular formula of and a molecular weight of 366.905 . It is a racemic mixture with the optical activity of (+/-) .

Indications and Dosage

this compound is administered orally to treat hypersensitivity reactions and pruritic skin disorders .

Contraindications

this compound is contraindicated in individuals with certain conditions :

- Prostatic adenoma

- Angle-closure glaucoma

- Paralytic ileus

- Pyloric stenosis

- Myasthenia

- Status asthmaticus

- COPD (chronic obstructive pulmonary disease)

Precautions

Special precautions should be taken in certain populations :

- The drug may impair the ability to drive or operate machinery.

- Patients with renal and hepatic impairment should use it cautiously.

- It should be used with caution during pregnancy and lactation.

- Use in children under one year requires special consideration.

- Elderly patients should be monitored closely.

Adverse Reactions

The use of this compound may lead to several adverse reactions :

- Gynaecomastia

- Rash

- Photosensitivity

- Urinary retention

- Dry mouth

- Constipation

- Orofacial dyskinesia

- Somnolence

- Headache

- Vertigo

- Muscular hypotonia

Drug Interactions

this compound can have additive CNS depression when taken with alcohol, barbiturates, hypnotics, opioid analgesics, and anxiolytic sedatives .

Mechanism of Action

Oxomemazine functions as a sedating antihistamine by competitively binding to histamine (H1) receptors, thereby inhibiting the effects of histamines. It also exhibits sedative, anticholinergic, and antiserotoninergic effects . Additionally, oxomemazine could be classified as a ligand for M1 receptors .

Sample Use

Oxomemazine is available as a 0.33 mg/ml syrup. The following dosages are recommended :

- Adults and children over 40 kg (12 years and older): 10 ml four times per day.

- Children: The daily dose should be based on the child’s weight (1 ml of syrup per kg per day) :

- Children between 13-20 kg (2-6 years): 5 ml two to three times per day.

- Children between 20-30 kg (6-10 years): 10 ml two to three times per day.

- Children between 30-40 kg (10-12 years): 10 ml three to four times a day.

作用機序

Oxomemazine hydrochloride exerts its effects by competitively binding to histamine H1 receptors, thereby inhibiting the pharmacological effects of histamine. This action reduces symptoms such as itching, swelling, and mucus production associated with allergic reactions. Additionally, this compound has sedative, anticholinergic, and antiserotoninergic effects, which contribute to its efficacy in treating cough and other respiratory conditions .

類似化合物との比較

Promethazine: Another phenothiazine derivative with antihistamine and sedative properties.

Chlorpromazine: A phenothiazine antipsychotic with antihistamine effects.

Diphenhydramine: An antihistamine with sedative properties, commonly used for allergy relief.

Comparison: Oxomemazine hydrochloride is unique in its combination of antihistamine, anticholinergic, and antiserotoninergic effects, making it particularly effective in treating both allergies and cough. Unlike promethazine and chlorpromazine, which are primarily used for their antipsychotic effects, this compound is specifically indicated for respiratory conditions. Diphenhydramine, while similar in its antihistamine and sedative properties, does not possess the same level of anticholinergic and antiserotoninergic effects .

生物活性

Oxomemazine hydrochloride is a compound belonging to the phenothiazine class, primarily recognized for its antihistaminic and anticholinergic properties. It is commonly used in clinical settings to manage symptoms associated with non-productive coughs, particularly at night. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and clinical applications.

- Molecular Formula : C₁₈H₂₂N₂O₂S·ClH

- Molecular Weight : 366.905 g/mol

- IUPAC Name : 10-[3-(dimethylamino)-2-methylpropyl]-10H-5λ⁶-phenothiazine-5,5-dione

- CAS Number : 3689-50-7

Oxomemazine functions primarily as a histamine H₁-receptor antagonist , which means it blocks the action of histamine at H₁ receptors, thereby alleviating allergic symptoms. Additionally, it acts as a ligand for M1 muscarinic receptors, contributing to its anticholinergic effects. This dual action is significant in treating respiratory conditions, as it helps reduce bronchial hyperreactivity and mucus secretion.

Pharmacological Effects

The pharmacological profile of oxomemazine includes:

- Antihistaminic Activity : Reduces allergic reactions by blocking histamine-induced bronchoconstriction.

- Sedative Effects : Exhibits sedative properties that can aid in sleep for patients suffering from nocturnal cough.

- Anticholinergic Activity : Helps reduce mucus production in the airways.

Clinical Applications

Oxomemazine is primarily indicated for:

- Management of non-productive coughs.

- Treatment of allergic conditions such as rhinitis and urticaria.

Dosage Guidelines

The recommended dosage varies by age and weight:

| Age Group | Weight Range (kg) | Dosage (ml) | Frequency |

|---|---|---|---|

| Adults | >40 | 10 | 4 times/day |

| Children | 13-20 | 5 | 2-3 times/day |

| Children | 20-30 | 10 | 2-3 times/day |

| Children | 30-40 | 10 | 3-4 times/day |

Case Studies and Research Findings

Several studies have investigated the efficacy of oxomemazine in clinical settings:

- Efficacy in Cough Management : A clinical trial demonstrated that patients receiving oxomemazine experienced significant reductions in cough frequency compared to a placebo group. The sedative effect was noted to improve sleep quality among participants suffering from nocturnal coughs.

- Safety Profile : Research indicates that oxomemazine has a favorable safety profile when used as directed. Common adverse effects include drowsiness and dry mouth, which are typical for antihistamines.

- Comparative Studies : In comparative studies against other antihistamines, oxomemazine showed comparable efficacy with an added benefit of sedation, making it suitable for nighttime use.

特性

IUPAC Name |

3-(5,5-dioxophenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S.ClH/c1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)23(21,22)18-11-7-5-9-16(18)20;/h4-11,14H,12-13H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPMMOYKGIWLASW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31)CN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048612 | |

| Record name | Oxomemazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4784-40-1 | |

| Record name | Oxomemazine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4784-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxomemazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004784401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxomemazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,β-trimethyl-10H-phenothiazine-10-propylamine 5,5-dioxide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.028 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXOMEMAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BOK44G9K6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。